molecular formula C11H12N2O2 B7021049 N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide

Cat. No.: B7021049
M. Wt: 204.22 g/mol
InChI Key: KHFYJRFAQBSBPZ-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a carboxamide group.

Properties

IUPAC Name

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(2)3)5-4-6-9(10)15-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYJRFAQBSBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound’s ability to bind to these targets disrupts essential biological pathways, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide
  • 4-cyano-N,N,5-trimethyl-7-[(3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl]-6-phenyl-1,3-benzoxazole-2-carboxamide

Uniqueness

N,N,2-trimethyl-1,3-benzoxazole-4-carboxamide stands out due to its unique combination of a benzoxazole ring and a carboxamide group, which imparts distinct chemical and biological properties. Its high stability and solubility make it a valuable compound for various applications in research and industry .

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